![molecular formula C21H18N2O2S B14307845 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide CAS No. 113518-45-9](/img/structure/B14307845.png)
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a phenanthridinyl group with a methylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the phenanthridinyl and methylbenzenesulfonamide intermediates. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The phenanthridinyl group may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide moiety may inhibit enzymes involved in critical biochemical pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide compound with similar chemical properties.
Phenanthridine: A parent compound of the phenanthridinyl group, known for its biological activity.
Uniqueness
4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide is unique due to its combination of a phenanthridinyl group and a methylbenzenesulfonamide moiety. This structural complexity enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
113518-45-9 |
|---|---|
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-methyl-N-(phenanthridin-6-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S/c1-15-10-12-16(13-11-15)26(24,25)22-14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23-21/h2-13,22H,14H2,1H3 |
Clave InChI |
BBGXIZKSLJVIIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


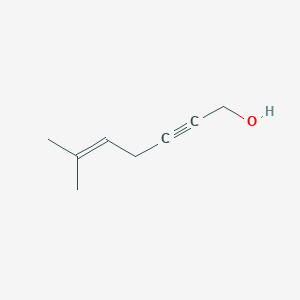

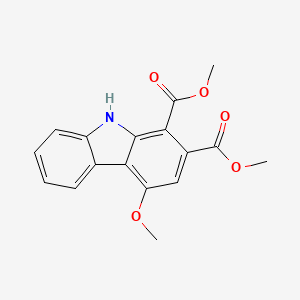
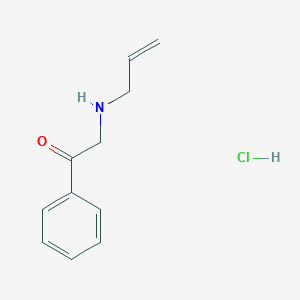

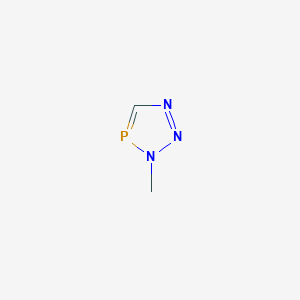
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
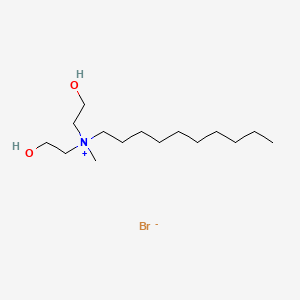
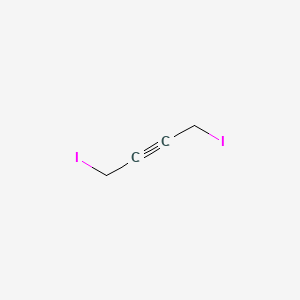
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
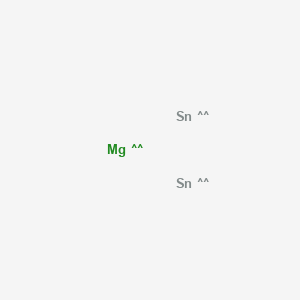

![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

